4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
Description
Properties
IUPAC Name |
4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPFXIGTPKCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561579 | |
| Record name | 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10076-98-9 | |
| Record name | 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline typically involves the following steps:
Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Cyclohexyl(methyl)amine: Cyclohexylamine is reacted with formaldehyde and methylamine to form cyclohexyl(methyl)amine.
Coupling Reaction: The brominated aniline is then coupled with cyclohexyl(methyl)amine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to compounds with significant biological activity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the development of new compounds with desired properties. The following table summarizes some key reactions involving this compound:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO4 in acidic conditions | Nitro or hydroxyl derivatives |
| Reduction | LiAlH4 in anhydrous ether | Amine derivatives |
| Substitution | NaOCH3 in methanol | Substituted aniline derivatives |
Biological Studies
The compound has been studied for its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom and the cyclohexyl(methyl)amino group enhances its binding affinity and bioavailability. Studies often focus on its potential role in enzyme inhibition and receptor modulation, which are critical for drug development.
Case Study 1: Anti-Cancer Activity
Research conducted on structurally similar compounds has shown promising results regarding anti-cancer activity. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro. In one study, a derivative exhibited significant cytotoxic effects against breast cancer cell lines, suggesting that further exploration into this compound's analogs could yield effective cancer therapeutics.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers investigated the binding affinity of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic processes. This finding supports the potential use of this compound in developing drugs targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl(methyl)amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and applications of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline compared to analogous brominated anilines:
| Compound Name | Substituents | Key Features | Applications |
|---|---|---|---|
| This compound | Bromine (para), cyclohexyl(methyl)aminomethyl (ortho) | High steric hindrance; enhanced lipophilicity and membrane permeability | Drug development, antimicrobial agents |
| 4-Bromo-2-methylaniline | Bromine (para), methyl (ortho) | Smaller substituent; reduced steric effects | Dyes, basic organic synthesis |
| 2-Bromo-4-(methylsulfonyl)aniline | Bromine (ortho), methylsulfonyl (para) | Electron-withdrawing sulfonyl group; increased solubility | Pharmaceuticals, materials science |
| 4-Bromo-N-(cyclohexylmethyl)aniline | Bromine (para), cyclohexylmethyl (N-linked) | Similar lipophilicity but different substitution pattern | Research chemicals, enzyme inhibitors |
| 4-Bromo-2-(trifluoromethoxy)aniline | Bromine (para), trifluoromethoxy (ortho) | Electronegative trifluoromethoxy group; altered electronic properties | Agrochemicals, fluorinated drug precursors |
Biological Activity
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of a bromine substituent and a cyclohexyl(methyl)amino group enhances its biological activity, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHBrN\ |
| Molecular Weight | 273.19 g/mol |
| Structural Features | Contains a bromine atom, cyclohexyl group, and an amino group |
This specific arrangement contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological responses. Although specific pathways are not fully elucidated, studies suggest that similar compounds exhibit significant pharmacological properties such as anti-inflammatory and anticancer effects.
Biological Activity and Therapeutic Potential
Research indicates that this compound may possess notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : There are indications that the compound could possess antimicrobial properties, warranting further exploration in this area.
In Vitro Studies
A study profiling various chemicals found that structurally related compounds often demonstrate significant biological activity across multiple assays. For instance, compounds similar to this compound showed effective binding to key enzymes involved in metabolic processes .
In Vivo Studies
While specific in vivo data on this compound is limited, related aniline derivatives have been tested in animal models, demonstrating reduced tumor growth rates and improved survival outcomes in xenograft models . These findings support the hypothesis that this compound may have comparable effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-{[(Cyclohexyl)(methyl)amino]methyl}aniline | Bromine substituent; cyclohexyl group | Potential anticancer and anti-inflammatory effects |
| Benzenemethanamine derivative | Lacks bromine; simpler amine structure | Moderate biological activity |
| N-(Cyclohexyl)methylaniline | No additional amino groups; simpler structure | Limited activity compared to brominated derivatives |
The unique substitution pattern of this compound likely enhances its reactivity and biological interactions compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aniline derivative. For bromination, electrophilic substitution (e.g., using Br₂ or N-bromosuccinimide (NBS)) under controlled conditions (e.g., 0–25°C in polar solvents like DCM) is critical to avoid over-bromination . The cyclohexyl(methyl)amino group may act as a directing group; however, steric hindrance from the cyclohexyl moiety could reduce reaction efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclohexyl CH₂ groups (δ 1.0–2.5 ppm).
- MS (ESI) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., ~325 g/mol).
- X-ray crystallography : Resolve steric effects of the cyclohexyl group, as demonstrated in analogous brominated aniline derivatives .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent degradation via oxidation or photolysis. Hydrochloride salts (if synthesized) enhance stability; dissolve in anhydrous DMSO or DMF for long-term storage .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexyl(methyl)amino group influence downstream reactivity in cross-coupling reactions?
- Methodological Answer : The bulky cyclohexyl group may hinder Buchwald-Hartwig or Suzuki-Miyaura couplings. Computational modeling (DFT) can predict steric maps and transition states. Experimentally, use Pd(OAc)₂/XPhos catalysts at elevated temperatures (80–100°C) to overcome steric barriers . Compare yields with smaller amine substituents (e.g., methyl vs. cyclohexyl) to quantify steric effects.
Q. What strategies resolve contradictions in reported bromination yields for similar aniline derivatives?
- Methodological Answer : Conflicting data often arise from solvent polarity (e.g., DCM vs. acetic acid) or brominating agents (Br₂ vs. NBS). Design a controlled study:
Q. Can this compound serve as a precursor for bioactive molecules, and how can its pharmacological potential be assessed?
- Methodological Answer : Functionalize the amine group via acylation or alkylation to create libraries for high-throughput screening. Test against kinase targets (e.g., EGFR) using fluorescence polarization assays. Compare with analogs lacking the bromine or cyclohexyl group to evaluate SAR .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
